molecular formula C11H9NO4 B1447785 4-(Furan-2-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 1955561-41-7

4-(Furan-2-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No. B1447785
M. Wt: 219.19 g/mol
InChI Key: CXVVGASBBQYGSE-UHFFFAOYSA-N
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Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Chemical compounds containing such rings are also referred to as furans .


Synthesis Analysis

Furan compounds can be synthesized from various sources. For example, furan platform chemicals (FPCs) can be directly obtained from biomass (furfural and 5-hydroxy-methylfurfural) .


Molecular Structure Analysis

The molecular structure of furan consists of a five-membered aromatic ring with four carbon atoms and one oxygen atom .


Chemical Reactions Analysis

Furan compounds can undergo a variety of chemical reactions. For instance, they can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature. It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research has explored the synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters using palladium iodide catalyzed oxidative carbonylation, highlighting efficient conversion methods for furan derivatives (Gabriele et al., 2012). Another study focuses on the catalytic reactions of 4-Yn-1-ones to produce various heterocyclic derivatives, including furan and dihydropyridinone derivatives (Bacchi et al., 2005).
  • Polymer-Assisted Synthesis : The polymer-assisted reaction of 4-(hydroxymethyl)furan-2(5H)-one with carboxylic acids using polystyrene-carbodiimide yielded an ester library, illustrating the versatility of furan derivatives in synthetic chemistry (Llovera et al., 2005).

Medicinal Chemistry and Biological Activity

  • Antiprotozoal Agents : A study synthesized 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine, demonstrating significant DNA affinity and in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, underscoring the potential of furan derivatives in antiprotozoal drug development (Ismail et al., 2004).
  • Analytical and Spectral Study : Furan ring-containing organic ligands have been synthesized and tested for their antibacterial activities, showcasing the potential of furan derivatives in antimicrobial research (Patel, 2020).

Food Chemistry and Analysis

  • Maillard Reaction Chromophores : The influence of carbohydrate moieties on the formation of furan-derived chromophores in the Maillard reaction has been reported, indicating the significance of furan derivatives in food chemistry and the understanding of browning reactions (Frank & Hofmann, 2000).

Safety And Hazards

Furan compounds can be hazardous. For example, they can cause skin irritation, serious eye irritation, and respiratory irritation. They can also be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The use of furan compounds is expected to increase as the chemical industry continues to switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

properties

IUPAC Name

4-(furan-2-yl)-1-methyl-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-12-6-8(11(14)15)7(5-10(12)13)9-3-2-4-16-9/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVVGASBBQYGSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)C2=CC=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Furan-2-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Furan-2-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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4-(Furan-2-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 3
4-(Furan-2-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 4
4-(Furan-2-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-(Furan-2-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 6
4-(Furan-2-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

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